molecular formula C14H10Br3NO2 B102310 Bensalan CAS No. 15686-76-7

Bensalan

Cat. No. B102310
CAS RN: 15686-76-7
M. Wt: 463.95 g/mol
InChI Key: SHZKJIKDCJBWRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bensalan, also known as N-benzyl-2-(2,6-dimethylphenyl) acetamide, is a synthetic compound that has gained attention in recent years for its potential use in various scientific research applications. This compound has been found to possess a wide range of biochemical and physiological effects that make it a valuable tool for researchers exploring different aspects of cellular and molecular biology. In We will also discuss the various scientific research applications of bensalan and list future directions for its use in scientific research.

Mechanism Of Action

The mechanism of action of bensalan is not fully understood, but it is believed to involve the modulation of ion channel activity. Specifically, bensalan has been found to interact with the voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. By modulating the activity of these channels, bensalan can affect the excitability of neurons and alter the transmission of signals in the nervous system.
Biochemical and Physiological Effects
Bensalan has a wide range of biochemical and physiological effects that make it a valuable tool for scientific research. Some of the most notable effects of bensalan include its ability to modulate ion channel activity, reduce pain and inflammation, and exhibit anticonvulsant properties. Additionally, bensalan has been found to have antioxidant properties, making it a potential candidate for the development of new therapies for oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of bensalan for lab experiments is its ability to modulate ion channel activity. This makes it a valuable tool for researchers studying the function of these proteins and their role in cellular signaling. Additionally, bensalan has been found to have a relatively low toxicity profile, making it a safe compound to use in lab experiments.
One of the main limitations of bensalan for lab experiments is its relatively low solubility in water. This can make it difficult to work with in certain experimental setups and may require the use of organic solvents. Additionally, bensalan has been found to have a relatively short half-life in vivo, which may limit its usefulness for certain types of experiments.

Future Directions

There are many potential future directions for the use of bensalan in scientific research. One area of research that shows promise is the development of new pain medications based on the analgesic and anti-inflammatory effects of bensalan. Additionally, bensalan may be useful for the development of new therapies for neurological disorders such as epilepsy and multiple sclerosis.
Another area of research that shows promise is the use of bensalan as a tool for studying the function of ion channels. As our understanding of these proteins continues to grow, the use of bensalan may become even more important for researchers studying cellular signaling and other aspects of cellular and molecular biology.
Conclusion
Bensalan is a synthetic compound that has a wide range of scientific research applications, including its use as a tool for studying ion channels, pain and inflammation, and neurological disorders. Its mechanism of action involves the modulation of ion channel activity, and it possesses a range of biochemical and physiological effects that make it a valuable tool for researchers. While there are limitations to its use in lab experiments, the potential future directions for the use of bensalan in scientific research are numerous and exciting.

Synthesis Methods

Bensalan is a synthetic compound that can be synthesized using a variety of methods. One common method involves the reaction of 2,6-dimethylbenzaldehyde with benzylamine in the presence of acetic acid. The resulting product is then purified using various chromatographic techniques to obtain bensalan in its pure form. Other methods of synthesis involve the use of different reagents and solvents, but the basic reaction mechanism remains the same.

Scientific Research Applications

Bensalan has a wide range of scientific research applications, including its use as a tool for studying various biochemical and physiological processes. One of the most common uses of bensalan is in the study of ion channels, which are important membrane proteins that play a critical role in cellular signaling. Bensalan has been found to modulate the activity of certain ion channels, making it a valuable tool for researchers studying the function of these proteins.
Another area of research where bensalan has shown promise is in the study of pain and inflammation. Bensalan has been found to have analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications. Additionally, bensalan has been found to have anticonvulsant properties, making it a valuable tool for researchers studying epilepsy and other neurological disorders.

properties

CAS RN

15686-76-7

Product Name

Bensalan

Molecular Formula

C14H10Br3NO2

Molecular Weight

463.95 g/mol

IUPAC Name

3,5-dibromo-N-[(4-bromophenyl)methyl]-2-hydroxybenzamide

InChI

InChI=1S/C14H10Br3NO2/c15-9-3-1-8(2-4-9)7-18-14(20)11-5-10(16)6-12(17)13(11)19/h1-6,19H,7H2,(H,18,20)

InChI Key

SHZKJIKDCJBWRD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br

Other CAS RN

15686-76-7

Origin of Product

United States

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